4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14766963
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O3 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H23N5O3/c1-27-16-7-5-15(6-8-16)23-10-12-24(13-11-23)19(26)21-14-18(25)22-17-4-2-3-9-20-17/h2-9H,10-14H2,1H3,(H,21,26)(H,20,22,25) |
| Standard InChI Key | VNYLYQZFCAMNMM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC=CC=N3 |
Introduction
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound belonging to the class of piperazine derivatives. It is notable for its potential applications in pharmaceuticals, particularly as a modulator of various biological pathways. The compound's structure includes a piperazine ring, a methoxyphenyl group, and a pyridinylamino moiety, which contribute to its biological activity.
Synthesis
The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. While specific details on reagents, solvents, and reaction conditions are not provided here, they can be found in relevant synthetic chemistry literature.
Mechanism of Action
The mechanism of action for 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide likely involves interaction with specific biological targets such as receptors or enzymes. Data supporting these mechanisms can be derived from pharmacological studies and biochemical assays that evaluate the compound's effects on specific targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume